molecular formula C12H17NS B1617741 3-Methyl-1-adamantylisothiocyanate CAS No. 136860-48-5

3-Methyl-1-adamantylisothiocyanate

Cat. No.: B1617741
CAS No.: 136860-48-5
M. Wt: 207.34 g/mol
InChI Key: ZJAYYILGFJOGCD-UHFFFAOYSA-N
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Description

3-Methyl-1-adamantylisothiocyanate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of an isothiocyanate group to the adamantane structure imparts unique chemical properties, making this compound a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-adamantylisothiocyanate typically involves the reaction of 3-methyl-1-adamantylamine with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds overnight, yielding the desired isothiocyanate product .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of primary amines and thiophosgene or its derivatives. recent advancements have focused on more sustainable methods, such as the catalytic sulfurization of isocyanides with elemental sulfur in the presence of amine bases .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-adamantylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines to form thioureas.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed by the reaction with amines.

    Ureas: Can be synthesized from thioureas through further transformations.

Mechanism of Action

The mechanism of action of 3-Methyl-1-adamantylisothiocyanate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s lipophilicity, imparted by the adamantane moiety, enhances its ability to penetrate biological membranes and reach its molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-adamantylisothiocyanate is unique due to the presence of the adamantane scaffold, which provides enhanced stability and lipophilicity compared to simpler isothiocyanates. This makes it particularly valuable in applications requiring robust and stable compounds, such as drug delivery systems and surface recognition studies .

Properties

IUPAC Name

1-isothiocyanato-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAYYILGFJOGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343612
Record name 3-methyl-1-adamantylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136860-48-5
Record name 3-methyl-1-adamantylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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